molecular formula C9H15FO2 B14342858 Ethyl 2-fluoro-4,4-dimethylpent-2-enoate CAS No. 101560-16-1

Ethyl 2-fluoro-4,4-dimethylpent-2-enoate

Cat. No.: B14342858
CAS No.: 101560-16-1
M. Wt: 174.21 g/mol
InChI Key: PZCXJLJARQANBL-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4,4-dimethylpent-2-enoate is a fluorinated α,β-unsaturated ester characterized by a fluoro substituent at the 2-position, a conjugated double bond, and bulky 4,4-dimethyl groups on the pentenoate backbone. This structure confers unique steric and electronic properties, influencing its reactivity and applications in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals.

Properties

CAS No.

101560-16-1

Molecular Formula

C9H15FO2

Molecular Weight

174.21 g/mol

IUPAC Name

ethyl 2-fluoro-4,4-dimethylpent-2-enoate

InChI

InChI=1S/C9H15FO2/c1-5-12-8(11)7(10)6-9(2,3)4/h6H,5H2,1-4H3

InChI Key

PZCXJLJARQANBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-4,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4,4-dimethylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4,4-dimethylpent-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-fluoro-4,4-dimethylpent-2-enoic acid or 2-fluoro-4,4-dimethylpentan-2-one.

    Reduction: Ethyl 2-fluoro-4,4-dimethylpent-2-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-4,4-dimethylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key comparable compounds include:

Compound Name Structure Highlights Molecular Weight Fluorine Substitution Reactivity Profile Applications Commercial Availability
Ethyl 2-fluoro-4,4-dimethylpent-2-enoate 2-fluoro, 4,4-dimethyl, α,β-unsaturated ester ~172.18 (calc.) Monofluoro Moderate steric hindrance; slower hydrolysis Pharmaceutical intermediates (inferred) Limited (no direct data)
Ethyl (2E)-4,4-difluorobut-2-enoate 4,4-difluoro, α,β-unsaturated ester 150.13 Difluoro Higher electrophilicity; faster reactions Specialty chemicals Available (American Elements)
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate Trifluoro, diketone-ester hybrid ~216.12 (calc.) Trifluoro Electron-deficient; resistant to nucleophiles Agrochemical precursors Limited suppliers
Ethyl 4,4-diethoxy-2-fluorobutanoate 2-fluoro, 4,4-diethoxy substituents ~208.21 (calc.) Monofluoro Ether groups enhance solubility Solvents or polymer additives 5 suppliers listed

Key Differences and Trends

  • Fluorine Effects: Monofluoro compounds (e.g., this compound) exhibit moderate electron-withdrawing effects, balancing reactivity and stability. Difluoro/trifluoro analogs (e.g., Ethyl 4,4-difluorobut-2-enoate) show increased electrophilicity but may face synthetic challenges due to steric and electronic constraints . The 4,4-dimethyl groups in the target compound introduce significant steric hindrance, slowing hydrolysis and nucleophilic attacks compared to linear analogs like Ethyl (2E)-4,4-difluorobut-2-enoate .
  • Reactivity and Applications: Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate’s diketone moiety enhances its utility in cyclization reactions, whereas the target compound’s α,β-unsaturated ester is more suited for conjugate additions . Ethyl 4,4-diethoxy-2-fluorobutanoate’s ethoxy groups improve solubility in polar solvents, making it preferable for reactions requiring homogeneous conditions .
  • Synthesis and Availability: Ethyl (2E)-4,4-difluorobut-2-enoate is commercially available (e.g., American Elements), while the target compound’s synthesis likely requires specialized routes (e.g., Claisen condensation with fluorinated precursors) .

Research Findings and Data

Physicochemical Properties

  • Boiling Points/Solubility: Branched analogs (e.g., this compound) typically have higher boiling points due to increased molecular weight and reduced volatility. Solubility in nonpolar solvents is enhanced by alkyl groups but reduced by fluorine .

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